molecular formula C20H27N3O6 B4329412 METHYL 4-[3,5-DIMETHYL-4-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]BUTANOATE

METHYL 4-[3,5-DIMETHYL-4-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]BUTANOATE

Cat. No.: B4329412
M. Wt: 405.4 g/mol
InChI Key: HCZBLPFSOXPESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{3,5-dimethyl-4-[(3,4,5-trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoate is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[3,5-DIMETHYL-4-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]BUTANOATE typically involves multi-step organic reactionsThe final esterification step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3,5-dimethyl-4-[(3,4,5-trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Methyl 4-{3,5-dimethyl-4-[(3,4,5-trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-[3,5-DIMETHYL-4-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]BUTANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and trimethoxybenzoyl-substituted molecules. Examples include:

Uniqueness

What sets METHYL 4-[3,5-DIMETHYL-4-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]BUTANOATE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 4-[3,5-dimethyl-4-[(3,4,5-trimethoxybenzoyl)amino]pyrazol-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O6/c1-12-18(13(2)23(22-12)9-7-8-17(24)28-5)21-20(25)14-10-15(26-3)19(29-6)16(11-14)27-4/h10-11H,7-9H2,1-6H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZBLPFSOXPESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)OC)C)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-[3,5-DIMETHYL-4-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]BUTANOATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-[3,5-DIMETHYL-4-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]BUTANOATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-[3,5-DIMETHYL-4-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]BUTANOATE
Reactant of Route 4
Reactant of Route 4
METHYL 4-[3,5-DIMETHYL-4-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]BUTANOATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-[3,5-DIMETHYL-4-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]BUTANOATE
Reactant of Route 6
Reactant of Route 6
METHYL 4-[3,5-DIMETHYL-4-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]BUTANOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.